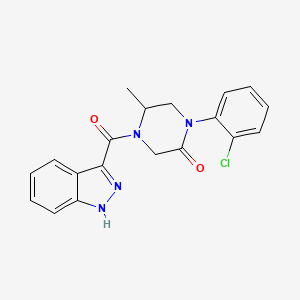
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. CHIR-99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs), making it a valuable tool for studying developmental biology and disease modeling.
Mechanism of Action
CHIR-99021 acts as a potent and selective inhibitor of GSK-3, which plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 activates the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue regeneration. This leads to the upregulation of genes involved in pluripotency and self-renewal, resulting in the enhancement of stem cell function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a variety of biochemical and physiological effects, including the promotion of cell proliferation, the enhancement of pluripotency and self-renewal, and the inhibition of apoptosis. It has also been shown to increase the expression of genes involved in the Wnt signaling pathway, such as β-catenin and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIR-99021 is its ability to enhance the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone, making it a valuable tool for studying developmental biology and disease modeling. However, it is important to note that CHIR-99021 is not suitable for all types of stem cells and may have different effects depending on the cell type and culture conditions. Additionally, the use of CHIR-99021 may also have unintended effects on downstream signaling pathways and gene expression, which should be carefully monitored.
Future Directions
There are many potential future directions for the use of CHIR-99021 in stem cell research and regenerative medicine. One area of interest is the development of new protocols for the differentiation of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone and iPSCs into specific cell types, such as neurons or cardiomyocytes. Another potential application is the use of CHIR-99021 in tissue engineering and organ regeneration, where it could be used to enhance the self-renewal and differentiation of stem cells in vitro before transplantation. Additionally, the use of CHIR-99021 in combination with other small molecule inhibitors or growth factors may lead to even greater improvements in stem cell function.
Synthesis Methods
CHIR-99021 can be synthesized using a variety of methods, including the reaction of 2-chlorophenyl isocyanate with 3-carboxyindazole followed by reaction with 5-methylpiperazine. Another method involves the reaction of 2-chlorobenzoyl chloride with 3-carboxyindazole, followed by reaction with 5-methylpiperazine. Both methods result in the formation of CHIR-99021 with high yield and purity.
Scientific Research Applications
CHIR-99021 has been extensively studied for its applications in stem cell research. It has been shown to promote the self-renewal and pluripotency of 1-(2-chlorophenyl)-4-(1H-indazol-3-ylcarbonyl)-5-methyl-2-piperazinone by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. This has led to the development of new protocols for the maintenance and differentiation of this compound, as well as the generation of induced pluripotent stem cells (iPSCs) from somatic cells.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(1H-indazole-3-carbonyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-10-24(16-9-5-3-7-14(16)20)17(25)11-23(12)19(26)18-13-6-2-4-8-15(13)21-22-18/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGZHZUALYJYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5511296.png)
![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)

![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)


![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![5-bromo-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5511373.png)